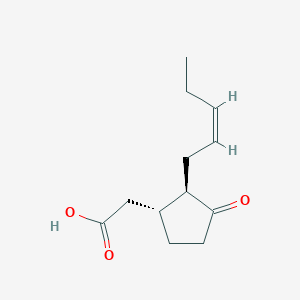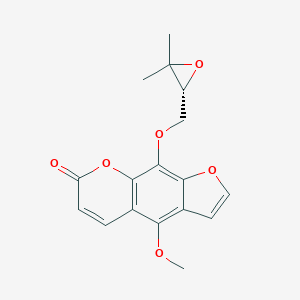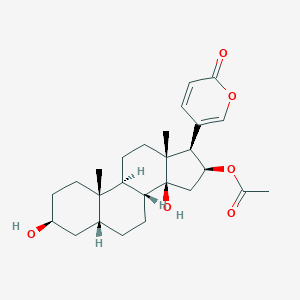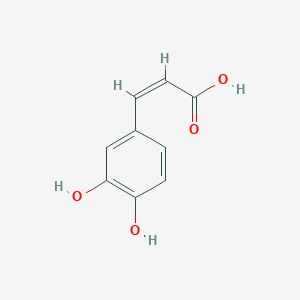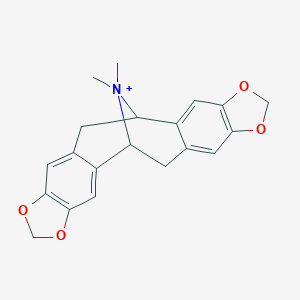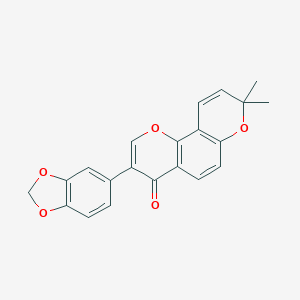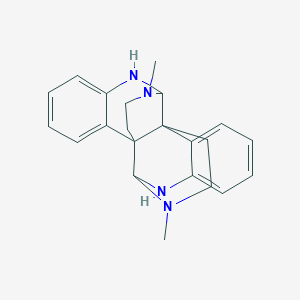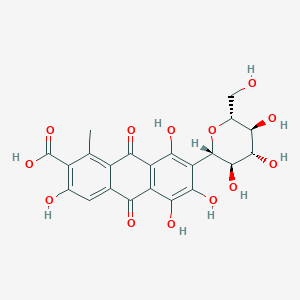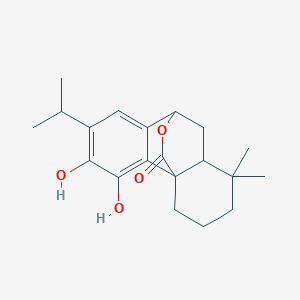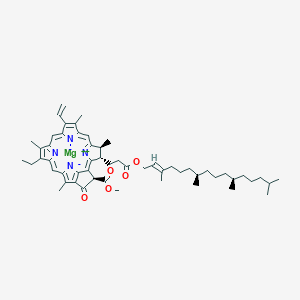
Chlorophyll
Übersicht
Beschreibung
Chlorophyll is a green pigment found in the chloroplasts of higher plants and in the cells of photosynthetic microorganisms, which is primarily involved in absorbing light energy for photosynthesis . It is a molecule produced by plants, algae, and cyanobacteria which aids in the conversion of light energy into chemical bonds .
Synthesis Analysis
This compound a fluorescence (ChF) signal analysis has become a widely used and rapid, non-invasive technique to study the photosynthetic process under stress conditions . The Chl biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes .Molecular Structure Analysis
The central chemical structure of this compound has a magnesium atom. Also, four nitrogen atoms are found around the magnesium. There is a pyrrole ring structure with four carbons and nitrogen .Chemical Reactions Analysis
This compound fluorescence analysis is a commonly used technique in plant physiology. The sensitivity of PSII activity to abiotic and biotic factors has made this a key technique not only for understanding the photosynthetic mechanisms but also as a broader indicator of how plants respond to environmental change .Physical and Chemical Properties Analysis
This compound is a derivative of porphyrin. The central chemical structure of this compound has a magnesium atom. Also, four nitrogen atoms are found around the magnesium. There is a pyrrole ring structure with four carbons and nitrogen .Wissenschaftliche Forschungsanwendungen
Forschung zur Pflanzenphotosynthese
Chlorophyllfluoreszenz (CF) ist ein leistungsstarkes Werkzeug in der Pflanzenphotosyntheseforschung. Es dient als eine schnelle, hochspezifische und nicht-invasive Sonde der photosynthetischen Aktivität und hilft Forschern, die Effizienz der Photosynthese unter verschiedenen Bedingungen zu verstehen .
Ökologie und Umweltüberwachung
Chlorophyllsensoren werden in ökologischen Studien eingesetzt, um die Gesundheit von Pflanzengemeinschaften zu überwachen und die Auswirkungen von Umweltveränderungen zu beurteilen. Sie sind entscheidend für die Messung der photosynthetischen Aktivität von terrestrischen und aquatischen Ökosystemen .
Stresserkennung bei Pflanzen
This compound-a-Fluoreszenz ist eine informative, schnelle und nicht-destruktive Diagnosemethode zur Erkennung und Quantifizierung von Schäden im photosynthetischen Apparat, die durch Umweltstress verursacht werden .
Photokatalyse mit sichtbarem Licht
Die Rolle von this compound reicht über die Photosynthese hinaus zu synthetischen Anwendungen in der Photokatalyse mit sichtbarem Licht. Seine photophysikalischen und elektrochemischen Eigenschaften werden untersucht, um seine Wirkungsweise als Photokatalysator mit sichtbarem Licht zu verstehen .
Anwendungen in der Lebensmittelindustrie
Die Forschung zu Chlorophyllen umfasst die Extraktion aus nachhaltigen Quellen und das Verständnis ihrer Stabilität unter verschiedenen Behandlungen. Chlorophylle sind wichtige bioaktive Verbindungen in Lebensmitteln, die zu gesundheitlichen Vorteilen und Farbigkeit beitragen .
Umweltanwendungen
Technologische Anwendungen der this compound-a-Fluoreszenz werden für Umweltzwecke eingesetzt, darunter konventionelle Techniken zur Erzielung von Fluoreszenzsignalen und nicht-konventionelle Techniken, die neuartige Methoden umfassen können .
Wirkmechanismus
Target of Action
Chlorophyll’s primary target is light, specifically sunlight . It is a pigment that gives plants their green color and helps them create their own food through photosynthesis .
Mode of Action
This compound absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . This compound and the complex of proteins it is associated with transfer electrons to molecules like ATP and NADPH, which can hold energy in bonds .
Biochemical Pathways
The this compound biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes . The formation of this compound can be subdivided into four parts: synthesis of 5-aminolevulinic acid (ALA), the precursor of this compound and heme; formation of a pyrrole ring porphobilinogen from the condensation reaction of two molecules of ALA and assembly of four pyrroles leading to the synthesis of the first closed tetrapyrrole having inversion of ring D, i.e., uroporphyrinogen III; synthesis of protoporphyrin IX via several decarboxylation and oxygenation reactions, and insertion of Mg to the protoporphyrin IX (PPIX) moiety steering it to the Mg-branch of tetrapyrrole synthesis leading to the formation of this compound .
Pharmacokinetics
This compound and its semi-synthetic mixture of water-soluble sodium copper salts derived from this compound, known as Sodium Copper Chlorophyllin (SCC), have been shown to limit the uptake and bioavailability of certain carcinogens in vivo . A cross-over study in three volunteers that used accelerator mass spectrometry to study the pharmacokinetics of an ultra-low dose of aflatoxin-B1 found a 150-mg dose of either SCC or this compound could decrease absorption of aflatoxin-B1 .
Result of Action
The process of photosynthesis, facilitated by this compound, produces oxygen, which is released by the plant into the air . The energy absorbed from light is used to convert carbon dioxide (absorbed from the air) and water into glucose, a type of sugar . This glucose is then used by the plant to make new leaves and other plant parts .
Action Environment
The action of this compound is influenced by environmental factors such as light. This compound absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . The visible spectrum is the only part of the electromagnetic spectrum that can be seen by the human eye. It includes electromagnetic radiation whose wavelength is between about 400 nm and 700 nm . Red light has the longest wavelength and the least energy, while violet light has the shortest wavelength and the most energy .
Safety and Hazards
Chlorophyll is generally considered to be safe and well-tolerated, although proper safety analyses have not been done. According to case reports, oral use has been associated with green-colored stool and increased skin sensitivity to sun exposure (photosensitivity), and topical use may cause dermatitis .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Chlorophyll plays a vital role in biochemical reactions, particularly in photosynthesis, where it absorbs light energy and converts it into chemical energy. It interacts with various enzymes and proteins, including those involved in the electron transport chain. The nature of these interactions is primarily driven by the energy transfer from this compound to these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound is essential for photosynthetic cells in plants, where it plays a critical role in capturing light energy and converting it into chemical energy .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in photosynthesis. It absorbs light energy, which excites its electrons and initiates the process of energy transfer. This energy is then used to drive the synthesis of ATP and NADPH, which are essential for various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, when light sufficient to drive photosynthesis is applied to a leaf after a period of darkness, there is a transient rise in the level of this compound fluorescence . This indicates the reduction of electron carriers in the thylakoid membrane .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly photosynthesis. It interacts with various enzymes and cofactors in these pathways. For instance, it plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy and initiates the process of energy transfer .
Transport and Distribution
Within cells and tissues, this compound is primarily located in the chloroplasts, where it is involved in photosynthesis. It is transported and distributed within these cells through various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the chloroplasts, specifically in the thylakoid membranes. Here, it is involved in the light-dependent reactions of photosynthesis. This compound’s activity and function are directly related to its location within these cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "Chlorophyll can be synthesized through the modification of the porphyrin ring of heme. The synthesis pathway involves the addition of a phytol side chain and the removal of the iron atom from the heme molecule. The modified porphyrin ring is then complexed with a magnesium ion to form chlorophyll.", "Starting Materials": [ "Heme", "Phytol", "Magnesium ion" ], "Reaction": [ "1. Heme is modified by the addition of a phytol side chain.", "2. The iron atom is removed from the modified heme molecule.", "3. The modified porphyrin ring is complexed with a magnesium ion to form chlorophyll." ] } | |
CAS-Nummer |
479-61-8 |
Molekularformel |
C55H73MgN4O5+ |
Molekulargewicht |
894.5 g/mol |
IUPAC-Name |
magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H74N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3;/q;+2/p-1/b34-26+,44-28?,46-29?,47-30?,52-50?;/t32-,33-,37+,41+,51-;/m1./s1 |
InChI-Schlüssel |
BAPACHZCGHDRCQ-VZWGJMBDSA-M |
Isomerische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |
melting_point |
117 - 120 °C |
| 479-61-8 1406-65-1 |
|
Physikalische Beschreibung |
Waxy blue-black solid; [Merck Index] |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
18025-08-6 |
Synonyme |
chlorophyll a chlorophyll a2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


